Home > Products > Screening Compounds P132729 > 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE -

3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE

Catalog Number: EVT-4182519
CAS Number:
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: As a potential lead compound for the development of novel therapeutics targeting various diseases. Its structural features are found in drugs targeting central nervous system disorders [, , , , , , , , , , , , , , , , , , , , , , , , ], cancer [], and cardiovascular diseases [].

Eprazinone Dihydrochloride

    Compound Description: Eprazinone, specifically its dihydrochloride salt (C24H32N2O2 ·2HCl), is a pharmaceutical compound whose crystal structure has been analyzed. This analysis revealed an extended conformation of the molecule. Its piperazine ring adopts a chair conformation, and the four carbon atoms within this ring are essentially planar. The two chloride ions are involved in hydrogen bonding with the piperazine nitrogen atoms. []

    Relevance: Eprazinone dihydrochloride, like the target compound 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione, contains a piperazine ring. The structural analysis of Eprazinone dihydrochloride emphasizes the conformational characteristics of this ring system, which are likely relevant to understanding the structure-activity relationships of the target compound as well. []

{4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones

    Compound Description: This series of compounds, represented by the general structure {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, were synthesized and evaluated for their potential as therapeutic agents. Notably, several compounds in this series exhibited inhibitory activity against α-glucosidase. [] Additionally, hemolytic and cytotoxic profiles were also assessed. []

    Relevance: These compounds share the piperazine ring system with 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione. The exploration of different substituents on the piperazine ring in this series provides insights into potential structure-activity relationships that could be applicable to understanding the target compound. The fact that these analogues showed biological activity, particularly against α-glucosidase, suggests that modifications to the target compound might lead to valuable pharmacological properties. []

    Compound Description: This series of compounds, with (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide being a key example, act as highly selective δ-opioid receptor agonists. [, ] These compounds have been instrumental in investigating the structural requirements for interactions with δ-opioid receptors. [, ]

    Relevance: The structural similarity of these compounds to 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione, specifically the shared piperazine motif, is noteworthy. [, ] The in-depth investigation of this series, including structure-activity relationship studies focusing on their interactions with δ-opioid receptors, provides valuable information that could guide research on the target compound. Understanding how modifications to the piperazine ring and surrounding substituents affect δ-opioid receptor binding and activity could offer insights into potential pharmacological profiles for the target compound. [, ]

    Compound Description: DPI-221 is another example of a nonpeptide δ-opioid receptor agonist. It demonstrates selectivity for δ receptors, confirmed through radioligand binding assays. [, ] DPI-221 exhibits agonist activity in the mouse isolated vas deferens by inhibiting electrically-induced contractions, signifying its potential as a pharmacological tool. [, ]

    Relevance: Sharing the piperazine structural element with the target compound 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione, DPI-221 emphasizes the significance of this ring system in targeting δ-opioid receptors. [, ] This connection highlights the potential for the target compound to interact with opioid receptors and suggests avenues for exploring its pharmacological effects in relevant biological systems.

1-[ω-(4-Aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones

    Compound Description: This chemical series, characterized by the general structure 1-[ω-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones, was designed and synthesized to investigate compounds with potential dual activity at both 5-HT1A and 5-HT2A receptors. [, ] These receptors are known to play critical roles in the central nervous system, and compounds targeting them are of significant interest in the development of new therapeutics for neurological and psychiatric disorders. [, ]

    Relevance: Like 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione, this series incorporates a piperazine ring, which appears to be a crucial structural feature for interacting with specific biological targets. [, ] The exploration of 1-[ω-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones as potential 5-HT1A/5-HT2A receptor ligands suggests the possibility of exploring the target compound's interactions with these receptors. This could reveal new pharmacological activities and potential therapeutic applications for the target compound.

Properties

Product Name

3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c26-20-9-5-4-8-18(20)23-12-14-24(15-13-23)19-16-21(27)25(22(19)28)11-10-17-6-2-1-3-7-17/h1-9,19,26H,10-16H2

InChI Key

AHWMHUBGTALUMC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4O

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.